4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
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Overview
Description
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a derivative of benzaldehyde, featuring a methoxyphenoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(2-methoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[2-(2-methoxyphenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(2-methoxyphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
- 2-(4-methoxyphenoxy)benzaldehyde
- 4-methoxybenzaldehyde
Uniqueness
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzaldehyde derivatives and may contribute to its specific applications and properties.
Properties
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-4-2-3-5-16(15)20-11-10-19-14-8-6-13(12-17)7-9-14/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCIBMPAKJKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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